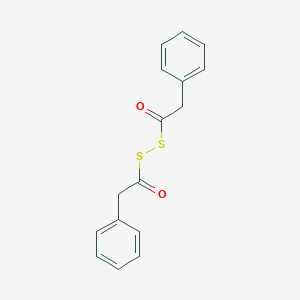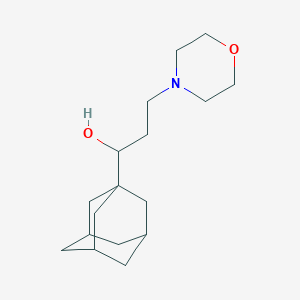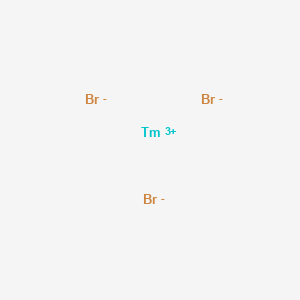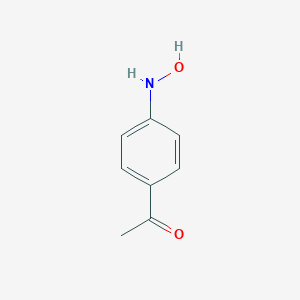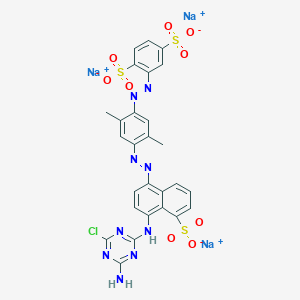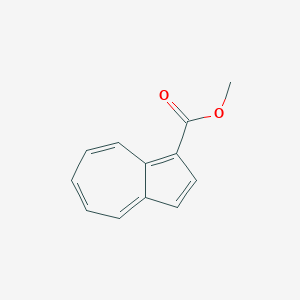
Methyl azulene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl azulene-1-carboxylate, also known as MAC, is a chemical compound that belongs to the azulene family. It is commonly used in the field of organic chemistry as a reagent and building block for the synthesis of various compounds. MAC has a unique structure that makes it an attractive candidate for research in various scientific fields. Additionally, we will list future directions for further research on MAC.
Applications De Recherche Scientifique
Methyl azulene-1-carboxylate has been extensively used in the field of organic chemistry for the synthesis of various compounds. It has also been used as a fluorescent probe for the detection of metal ions. In addition, Methyl azulene-1-carboxylate has been studied for its potential anti-inflammatory and antioxidant properties. Recent studies have shown that Methyl azulene-1-carboxylate can inhibit the production of nitric oxide and pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
Methyl azulene-1-carboxylate is believed to exert its anti-inflammatory and antioxidant effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. Methyl azulene-1-carboxylate also scavenges reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
Methyl azulene-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Methyl azulene-1-carboxylate can inhibit the production of nitric oxide and pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha. Methyl azulene-1-carboxylate has also been shown to scavenge ROS and protect against oxidative stress. In vivo studies have shown that Methyl azulene-1-carboxylate can reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl azulene-1-carboxylate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under a variety of conditions, making it easy to handle and store. However, Methyl azulene-1-carboxylate has some limitations. It is not water-soluble, which can make it difficult to use in aqueous systems. Additionally, Methyl azulene-1-carboxylate can be toxic in high doses, so care should be taken when handling it.
Orientations Futures
There are several future directions for research on Methyl azulene-1-carboxylate. One area of interest is the development of Methyl azulene-1-carboxylate-based fluorescent probes for the detection of metal ions. Another area of interest is the investigation of Methyl azulene-1-carboxylate's potential as a therapeutic agent for inflammatory diseases. Further studies are needed to elucidate the mechanisms underlying Methyl azulene-1-carboxylate's anti-inflammatory and antioxidant effects. Additionally, the development of water-soluble derivatives of Methyl azulene-1-carboxylate could expand its potential applications in aqueous systems.
Méthodes De Synthèse
Methyl azulene-1-carboxylate can be synthesized in several ways, including the reaction of azulene with methyl chloroformate or the reaction of azulene with methyl formate in the presence of a base. Another method involves the reaction of azulene with methanol and chloroform in the presence of a base. These methods yield Methyl azulene-1-carboxylate in good yields and purity.
Propriétés
Numéro CAS |
14659-03-1 |
|---|---|
Nom du produit |
Methyl azulene-1-carboxylate |
Formule moléculaire |
C12H10O2 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
methyl azulene-1-carboxylate |
InChI |
InChI=1S/C12H10O2/c1-14-12(13)11-8-7-9-5-3-2-4-6-10(9)11/h2-8H,1H3 |
Clé InChI |
HZDXGIMPRKMFDE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C=CC=CC=C2C=C1 |
SMILES canonique |
COC(=O)C1=C2C=CC=CC=C2C=C1 |
Synonymes |
1-Azulenecarboxylic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





